molecular formula C22H27FN2O5S B2890438 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922003-69-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2890438
CAS No.: 922003-69-8
M. Wt: 450.53
InChI Key: DWHWATKWGDRMFH-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core modified with 3,3-dimethyl, 4-oxo, and 5-propyl substituents. Attached to the 7-position of this heterocyclic scaffold is a 4-ethoxy-3-fluorobenzenesulfonamide group. While specific data on its applications are unavailable, structurally analogous compounds (e.g., sulfentrazone in ) suggest relevance in agrochemical or pharmaceutical contexts due to sulfonamide-mediated bioactivity .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHWATKWGDRMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and molecular differences between the target compound and two closely related analogs from and :

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Aromatic Ring Functional Group
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide Not Provided C21H24FN2O5S* ~450.5* 4-ethoxy, 3-fluoro Sulfonamide
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide [] 921864-41-7 C21H23FN2O3 370.4 3-fluoro Benzamide
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide [] 921914-45-6 C20H22F2N2O4S 424.5 2,5-difluoro Sulfonamide

*Estimated based on structural similarity to (see Notes).

Key Structural and Functional Differences:

  • Functional Group: The target compound and feature sulfonamide (-SO2NH-) groups, while ’s analog uses a benzamide (-CONH-).
  • Substituent Effects :
    • The target’s 4-ethoxy group introduces steric bulk and electron-donating effects, which may slow metabolic degradation compared to fluoro substituents (electron-withdrawing) in and .
    • Fluorine positioning (3-fluoro in the target vs. 2,5-difluoro in ) alters electronic distribution on the benzene ring, impacting dipole moments and intermolecular interactions.
  • Molecular Weight : The target’s higher molecular weight (~450.5 vs. 370.4 and 424.5) reflects the ethoxy group’s contribution, which may influence pharmacokinetic properties like membrane permeability.

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Substituent (R)Target EnzymeIC₅₀ (nM)Source
PropylSYK Kinase12.3
EthylSYK Kinase28.7
AllylSYK Kinase45.2

(Advanced) What methodological approaches are recommended for elucidating the enzyme inhibition mechanism of this compound?

Answer:

  • Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Molecular Dynamics Simulations : Model interactions between the sulfonamide group and enzyme active sites (e.g., SYK kinase’s ATP-binding pocket) .

(Basic) What functional groups in this compound influence its chemical reactivity?

Answer:

  • Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets .
  • Oxazepine Core : Susceptible to ring-opening under strong acidic/basic conditions .
  • Fluoro and Ethoxy Groups : Electron-withdrawing effects enhance electrophilic substitution on the benzene ring .

(Advanced) How does the propyl substituent on the oxazepine core affect pharmacokinetic properties compared to shorter alkyl chains?

Answer:

  • Lipophilicity : Propyl increases logP vs. ethyl/allyl, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability : Microsomal assays show propyl derivatives have longer half-lives (t₁/₂ = 4.2 h vs. 2.8 h for ethyl) due to reduced CYP450 oxidation .

(Basic) What reaction conditions are optimal for the sulfonamide coupling step?

Answer:

  • Solvent : Anhydrous dichloromethane or DMF .
  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct .
  • Temperature : 0–5°C to minimize side reactions .

(Advanced) How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide’s hydrogen bond donors) .
  • QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal modifications .

(Basic) What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : -20°C in amber vials to prevent light degradation .
  • Atmosphere : Argon or nitrogen to avoid oxidation .

(Advanced) How can researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Round-Robin Testing : Share detailed protocols (e.g., reagent purity, chromatography gradients) for independent validation .
  • Critical Parameter Tracking : Document reaction parameters (e.g., exotherms, stirring speed) that impact yield .

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